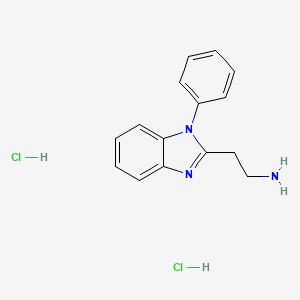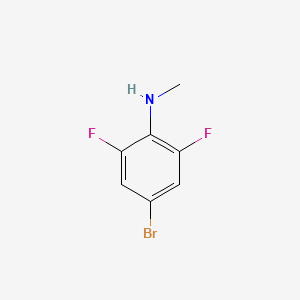
4-Bromo-2,6-difluoro-n-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-difluoro-n-methylaniline is an aniline derivative with a bromine atom at the para position and two fluorine atoms at the ortho positions. This compound is known for its versatility as a building block in chemical synthesis due to the different reactivities of its substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-difluoro-n-methylaniline can be synthesized through various methods. One common approach involves the bromination of 2,6-difluoroaniline using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the para position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors. These reactors maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoro-n-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atoms can be replaced by nucleophiles under specific conditions.
Oxidation: The amine group can be oxidized to form amine oxides.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, expanding the molecular structure.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 are commonly employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted anilines.
Oxidation: Products include amine oxides.
Coupling Reactions: Products include biaryl compounds and other extended aromatic systems.
Scientific Research Applications
4-Bromo-2,6-difluoro-n-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including azo dyes and macromolecules.
Biology: Employed in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in drug discovery and development, particularly in the design of anticancer agents.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluoro-n-methylaniline involves its interaction with various molecular targets. The amine group can act as a nucleophile, participating in nucleophilic aromatic substitution reactions. The bromine and fluorine substituents influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoroaniline
- 4-Bromo-2,5-difluoroaniline
- 2-Bromo-4,6-difluoroaniline
- 4-Bromo-2,6-dimethylaniline
Uniqueness
4-Bromo-2,6-difluoro-n-methylaniline is unique due to the combination of bromine and fluorine substituents, which provide distinct reactivity patterns and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials for advanced technological applications .
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
4-bromo-2,6-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI Key |
BBIPAUYKRFTAKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


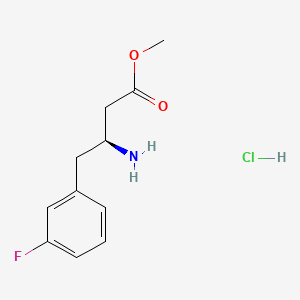
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
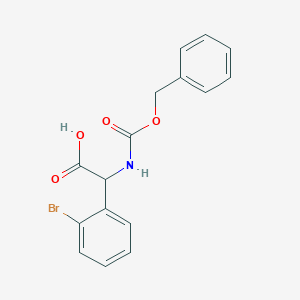
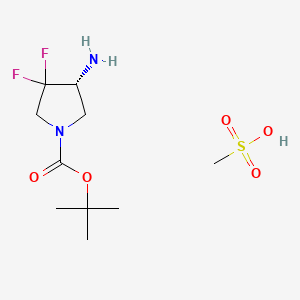
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
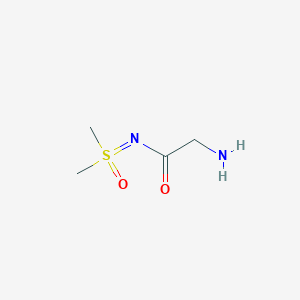

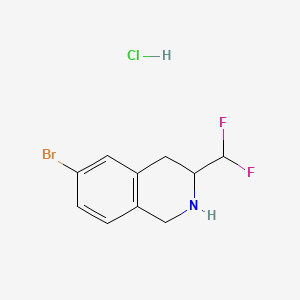
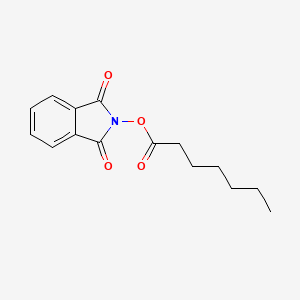
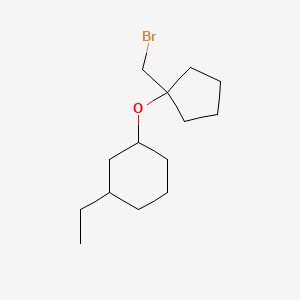
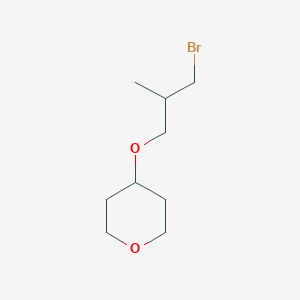
![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
